molecular formula C23H27BrN2O7 B4935396 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate

1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate

Numéro de catalogue B4935396
Poids moléculaire: 523.4 g/mol
Clé InChI: XCPDHKINQGNXAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate, also known as BRL-15572, is a piperazine derivative that acts as a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2003 by researchers at the University of Nottingham, UK. Since then, BRL-15572 has been extensively studied for its potential applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders.

Mécanisme D'action

1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. This system is involved in reward processing and motivation, and is thought to play a key role in drug addiction and other psychiatric disorders. By blocking the D3 receptor, 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate reduces the rewarding effects of drugs of abuse and decreases drug-seeking behavior.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the prefrontal cortex, which is thought to be involved in cognitive function. It has also been shown to increase the expression of several key proteins involved in synaptic plasticity, which is thought to be important for learning and memory.

Avantages Et Limitations Des Expériences En Laboratoire

1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has several advantages for use in laboratory experiments. It is a highly selective antagonist of the dopamine D3 receptor, which reduces the risk of off-target effects. It is also relatively easy to synthesize, with a moderate yield. However, 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has several limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experimental settings. It also has a relatively short half-life, which can make it difficult to maintain stable drug levels in vivo.

Orientations Futures

There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate. One area of interest is the potential use of 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate in the treatment of schizophrenia. Several studies have shown that 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate can improve cognitive function in animal models of schizophrenia, and there is growing interest in its potential as a novel therapeutic agent for this disorder. Another area of interest is the potential use of 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate in the treatment of drug addiction. Several studies have shown that 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate can reduce drug-seeking behavior in animal models of addiction, and there is growing interest in its potential as a novel therapeutic agent for this disorder. Finally, there is interest in developing more potent and selective D3 receptor antagonists based on the structure of 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate, with the goal of improving its efficacy and reducing its side effects.

Méthodes De Synthèse

The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate involves several steps, starting with the reaction of 5-bromo-2-methoxybenzaldehyde with piperazine to form the corresponding Schiff base. This intermediate is then reacted with 4-methylphenylacetic acid to form the final product, which is obtained as an oxalate salt. The overall yield of this synthesis is around 30%.

Applications De Recherche Scientifique

1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been extensively studied for its potential applications in the treatment of drug addiction and other psychiatric disorders. Several studies have shown that 1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate can reduce drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine. It has also been shown to improve cognitive function in animal models of schizophrenia.

Propriétés

IUPAC Name

1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O3.C2H2O4/c1-16-3-6-19(7-4-16)27-15-21(25)24-11-9-23(10-12-24)14-17-13-18(22)5-8-20(17)26-2;3-1(4)2(5)6/h3-8,13H,9-12,14-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPDHKINQGNXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.